
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate is a chemical compound with a complex structure that finds applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and two methanesulfonyl groups attached to a propan-2-yl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dimethanesulfonylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate involves the formation of stable carbamate linkages with amines. This interaction can protect amine groups from unwanted reactions during chemical synthesis. The methanesulfonyl groups can also participate in various chemical reactions, providing versatility in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness
tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate is unique due to the presence of both tert-butyl and methanesulfonyl groups, which provide distinct reactivity and stability compared to other carbamate compounds. This dual functionality makes it a valuable tool in synthetic chemistry and research applications .
Eigenschaften
Molekularformel |
C10H21NO6S2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
tert-butyl N-[1,3-bis(methylsulfonyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO6S2/c1-10(2,3)17-9(12)11-8(6-18(4,13)14)7-19(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
MYTKNCSUZJOSQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)C)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


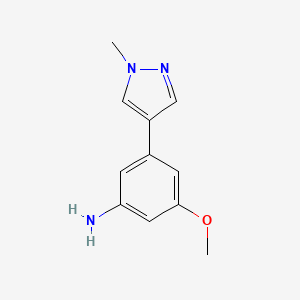

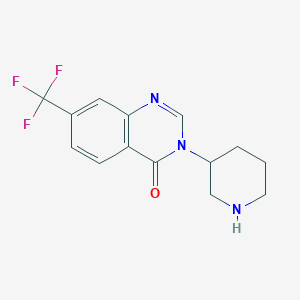

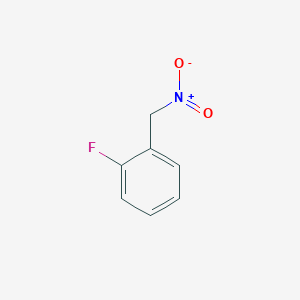

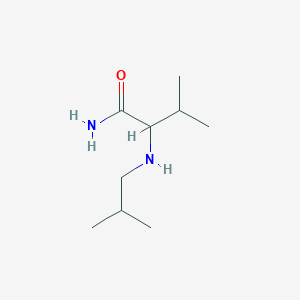
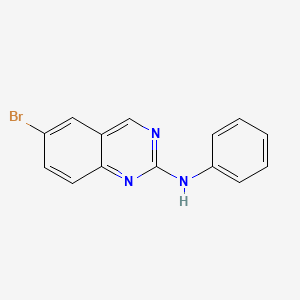
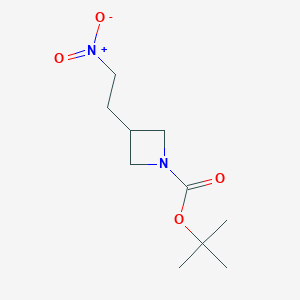
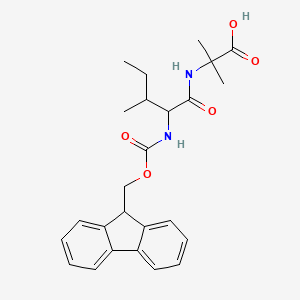
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)

